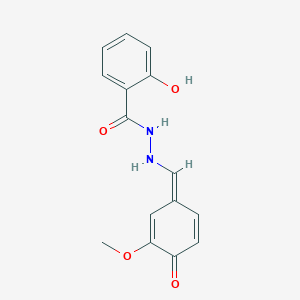

2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

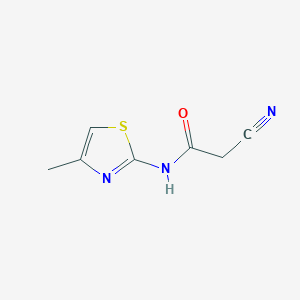

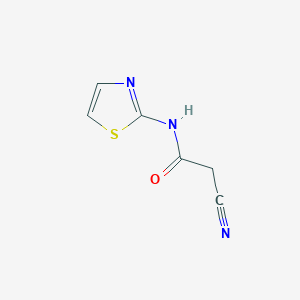

The compound “2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide” is a type of hydrazone . It has been used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-Benzyloxy-3-methoxybenzaldehyde with benzohydrazide . Another method involves the use of 2,4-Dihydroxybenzoic acid hydrazide as a starting reagent .Molecular Structure Analysis

The molecular structure of this compound involves a three-dimensional network, connected by various interactions .Chemical Reactions Analysis

This compound reacts with other compounds to form various products. For example, it reacts with benzohydrazide to yield (E)-N’-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .Physical And Chemical Properties Analysis

The compound has a linear formula of C15H14N2O4 and a molecular weight of 286.29 . More detailed physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación

Crystal Structure Analysis

A significant application of this compound is in crystallography. For instance, the crystal structures of related aroylhydrazones, including derivatives of 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, have been elucidated using infrared, NMR spectroscopy, and X-ray diffraction. This helps in understanding the molecular geometry, bond lengths, angles, and stabilization mechanisms through hydrogen bonds and π...π interactions in these compounds (Zong & Wu, 2013).

Bioactive Properties

Research on Schiff base compounds, which include N'-substituted benzohydrazide derivatives, has revealed their potent biological activities. These compounds demonstrate remarkable antibacterial, antifungal, antioxidant, and cytotoxic activities, along with significant interaction with DNA. Such findings indicate their potential in biomedical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Xanthine Oxidase Inhibitory Activity

A series of hydrazones, including derivatives similar to this compound, have been tested for their inhibitory activities against xanthine oxidase. Such compounds show promise in the management of conditions like gout and hyperuricemia, indicating their potential therapeutic applications (Han, Guo, & Xue, 2022).

Antibacterial Activities

Oxidovanadium(V) complexes with hydrazone ligands, derived from compounds similar to this compound, have been studied for their antibacterial activities. These complexes show efficacy against bacterial strains such as B. subtilis, S. aureus, and E. coli (Qian, 2019).

Antioxidant Activity Theoretical Studies

Theoretical investigations on Schiff bases and their tautomers, including derivatives of this compound, have revealed insights into their antioxidant behavior. Such studies contribute to understanding the mechanisms underlying their antioxidant properties (Ardjani & Mekelleche, 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit activity against various biological targets, including enzymes like tyrosinase .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the activity of enzymes, possibly by binding to the active site and preventing the enzyme from catalyzing its usual reactions .

Biochemical Pathways

Based on the potential enzyme inhibition, it could be inferred that the compound may interfere with the biochemical pathways involving the targeted enzymes .

Result of Action

Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Análisis Bioquímico

Biochemical Properties

2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with metal ions, which can enhance its biochemical activity . For instance, it can interact with oxidovanadium(V) complexes, which have been studied for their insulin-enhancing activity . The nature of these interactions often involves coordination bonds between the hydrazone moiety of the compound and the metal ions, leading to the formation of stable complexes that can modulate enzyme activity and other biochemical processes.

Cellular Effects

The effects of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit insulin-mimetic activity in C2C12 muscle cells, significantly stimulating glucose utilization . Additionally, its interaction with vanadium complexes has shown potential in normalizing blood glucose levels, indicating its impact on cellular metabolism and gene expression related to glucose homeostasis .

Molecular Mechanism

The molecular mechanism of action of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydrazone moiety allows it to form coordination complexes with metal ions, which can inhibit or activate specific enzymes . For instance, its interaction with oxidovanadium(V) complexes can lead to the activation of insulin signaling pathways, enhancing glucose uptake and utilization in cells . Additionally, the compound’s ability to modulate gene expression further contributes to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that the compound can sustain its insulin-mimetic activity, suggesting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as enhanced glucose utilization and improved glucose homeostasis . At higher doses, potential toxic or adverse effects may occur, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with oxidovanadium(V) complexes, for example, influences glucose metabolism by enhancing insulin signaling pathways . Additionally, its ability to form coordination complexes with metal ions can affect other metabolic processes, such as lipid metabolism and oxidative stress responses .

Transport and Distribution

The transport and distribution of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide within cells and tissues involve interactions with transporters and binding proteins. The compound’s hydrophilic and lipophilic properties allow it to traverse cellular membranes and accumulate in specific tissues . Its interaction with metal ions can also facilitate its transport and distribution, enhancing its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide is crucial for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . Its ability to form coordination complexes with metal ions can influence its targeting to specific organelles, such as mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations.

Propiedades

| { "Design of the Synthesis Pathway": "The compound can be synthesized via a condensation reaction between 2-hydroxybenzohydrazide and 4-hydroxy-3-methoxybenzaldehyde.", "Starting Materials": [ "2-hydroxybenzohydrazide", "4-hydroxy-3-methoxybenzaldehyde", "Acetic acid", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzohydrazide (1.0 g, 6.5 mmol) in ethanol (20 mL) and add a few drops of acetic acid.", "Step 2: Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.5 g, 8.0 mmol) in ethanol (20 mL) and add a few drops of acetic acid.", "Step 3: Add the 4-hydroxy-3-methoxybenzaldehyde solution dropwise to the 2-hydroxybenzohydrazide solution with stirring at room temperature.", "Step 4: Add sodium hydroxide solution (1.0 M) dropwise to the reaction mixture until the pH reaches 8-9.", "Step 5: Stir the reaction mixture at room temperature for 24 hours.", "Step 6: Filter the solid product and wash it with ethanol and water.", "Step 7: Dry the product under vacuum to obtain 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide as a yellow solid (yield: 85%)." ] } | |

Número CAS |

6342-49-0 |

Fórmula molecular |

C15H14N2O4 |

Peso molecular |

286.28 g/mol |

Nombre IUPAC |

2-hydroxy-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C15H14N2O4/c1-21-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18/h2-9,18-19H,1H3,(H,17,20)/b16-9- |

Clave InChI |

NYKZETLYOIGBRK-SXGWCWSVSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O |

SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)

![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)

![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)